molecular formula C11H8N2O3 B8322277 4-Nitro-3-(4-pyridinyl)phenol

4-Nitro-3-(4-pyridinyl)phenol

Cat. No. B8322277
M. Wt: 216.19 g/mol
InChI Key: GSNNORMGUIGVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(-c2ccncc2)cc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1c(O)cccc1-c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[N+:17]([c:18]1[cH:19][cH:20][c:21]([OH:22])[cH:23][c:24]1-[c:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1)([O-:31])=[O:32].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5]([OH:16])[cH:6][c:7](-[c:10]2[cH:11][cH:12][n:13][cH:14][cH:15]2)[cH:8][cH:9]1.[N+:33]([c:34]1[c:35](-[c:36]2[cH:37][cH:38][n:39][cH:40][cH:41]2)[cH:42][cH:43][cH:44][c:45]1[OH:46])([O-:47])=[O:48]>>[cH:4]1[c:5]([OH:16])[cH:6][c:7](-[c:10]2[cH:11][cH:12][n:13][cH:14][cH:15]2)[cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(O)cc1-c1ccncc1
Name
O=[N+]([O-])c1ccc(-c2ccncc2)cc1O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(-c2ccncc2)cc1O
Name
O=[N+]([O-])c1c(O)cccc1-c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1c(O)cccc1-c1ccncc1

Outcomes

Product
Name
Type
product
Smiles
Oc1cccc(-c2ccncc2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.